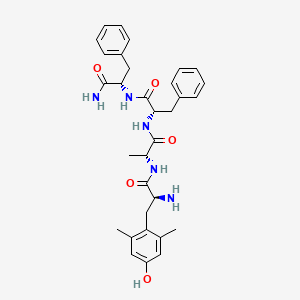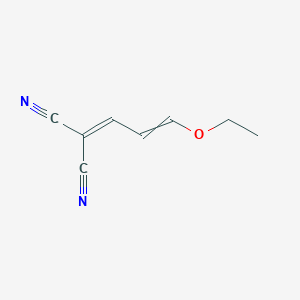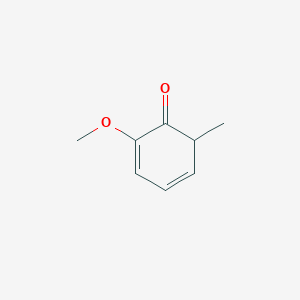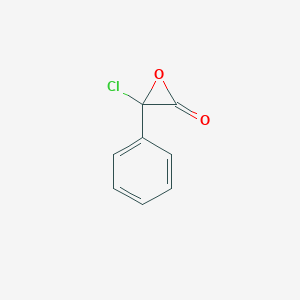![molecular formula C13H14O B14262082 {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene CAS No. 168415-01-8](/img/structure/B14262082.png)
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene is an organic compound that features a benzene ring substituted with a prop-1-yn-1-yl group and a but-2-en-1-yl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene typically involves the following steps:
Preparation of the Prop-1-yn-1-yl Group: This can be achieved through the reaction of propargyl bromide with a suitable base such as sodium amide in liquid ammonia.
Formation of the But-2-en-1-yl Ether Group: This step involves the reaction of but-2-en-1-ol with a suitable etherifying agent such as sodium hydride in the presence of a solvent like tetrahydrofuran.
Coupling Reaction: The final step involves coupling the prop-1-yn-1-yl group with the benzene ring, followed by the introduction of the but-2-en-1-yl ether group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, using palladium acetate and copper iodide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-1-yn-1-yl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the but-2-en-1-yl ether group, converting it into a saturated ether.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated ethers.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The prop-1-yn-1-yl group can act as a reactive site for covalent bonding with target molecules, while the but-2-en-1-yl ether group can influence the compound’s solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene: Features a prop-1-yn-1-yl group and a but-2-en-1-yl ether group.
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}toluene: Similar structure but with a methyl group on the benzene ring.
{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}phenol: Similar structure but with a hydroxyl group on the benzene ring.
Uniqueness
This compound is unique due to the combination of its prop-1-yn-1-yl and but-2-en-1-yl ether groups, which confer distinct chemical reactivity and physical properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
168415-01-8 |
|---|---|
Fórmula molecular |
C13H14O |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
3-but-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C13H14O/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h2-6,8-9H,11-12H2,1H3 |
Clave InChI |
DNSNVXRQBOWFTM-UHFFFAOYSA-N |
SMILES canónico |
CC=CCOCC#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]deca-5,8-dienoic acid](/img/structure/B14262013.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)





![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)

![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)

